Bienvenue dans la boutique en ligne BenchChem!

(1-cyclohexyl-1H-pyrazol-4-yl)methanamine

PI3Kγ inhibition Medicinal chemistry Anti-inflammatory

(1-Cyclohexyl-1H-pyrazol-4-yl)methanamine (CAS 1199773-51-7) is a heterocyclic amine building block featuring a pyrazole core N-substituted with a cyclohexyl group and a primary aminomethyl side chain at the 4-position. It belongs to the (1H-pyrazol-4-yl)methanamine class, a scaffold that has demonstrated measurable PI3Kγ enzyme inhibitory activity in biochemical assays.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1199773-51-7
Cat. No. B1456791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclohexyl-1H-pyrazol-4-yl)methanamine
CAS1199773-51-7
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=C(C=N2)CN
InChIInChI=1S/C10H17N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2
InChIKeyCUHDPSAUYMUIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Cyclohexyl-1H-pyrazol-4-yl)methanamine (CAS 1199773-51-7) Is Selected as a Versatile Pyrazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


(1-Cyclohexyl-1H-pyrazol-4-yl)methanamine (CAS 1199773-51-7) is a heterocyclic amine building block featuring a pyrazole core N-substituted with a cyclohexyl group and a primary aminomethyl side chain at the 4-position. It belongs to the (1H-pyrazol-4-yl)methanamine class, a scaffold that has demonstrated measurable PI3Kγ enzyme inhibitory activity in biochemical assays [1]. Computed physicochemical properties include a molecular weight of 179.26 g/mol, XLogP3-AA of 0.8, topological polar surface area of 43.8 Ų, and a single hydrogen bond donor [2]. Commercial availability is established at 97% minimum purity .

Why Generic Substitution of (1-Cyclohexyl-1H-pyrazol-4-yl)methanamine with Other Cyclohexyl-Pyrazole Amines Carries Quantifiable Risk in Biological and Synthetic Applications


The cyclohexyl N-substituent on (1-cyclohexyl-1H-pyrazol-4-yl)methanamine critically impacts lipophilicity (XLogP3-AA = 0.8) [1] relative to unsubstituted or smaller N-alkyl variants, altering membrane permeability and target engagement profiles. Concurrently, the unprotected primary amine at the 4-aminomethyl position provides a reactive handle for derivatization, distinguishing it from analogs bearing tertiary amines, amides, or boronic acid groups that commit the scaffold to specific chemistries [2]. Positional isomerism—such as (1-cyclohexyl-1H-pyrazol-3-yl)methanamine —changes the spatial orientation of the aminomethyl group relative to the pyrazole ring nitrogen geometry, directly affecting pharmacophore fit and synthetic coupling regiochemistry. Generic interchange between 3-yl, 4-yl, or 5-yl regioisomers without experimental validation can therefore lead to divergent biological activity or failed chemical transformations.

Quantitative Evidence Supporting the Selection of (1-Cyclohexyl-1H-pyrazol-4-yl)methanamine (CAS 1199773-51-7) Over Closest Structural Analogs


PI3Kγ Enzyme Inhibition by (1H-Pyrazol-4-yl)methanamine Scaffold: Class-Level Pharmacological Activity Supporting Target Engagement

A series of (1H-pyrazol-4-yl)methanamines—the core scaffold of (1-cyclohexyl-1H-pyrazol-4-yl)methanamine—were synthesized and evaluated for PI3Kγ enzyme inhibitory activity. Minor structural modifications within the series improved inhibition from 36% to 73% at a single concentration [1]. While the specific cyclohexyl derivative was not individually reported in this study, the scaffold demonstrates that N-substitution pattern and 4-aminomethyl functionalization are critical drivers of inhibitory potency. This provides class-level pharmacological validation that distinguishes the (1H-pyrazol-4-yl)methanamine core from other pyrazole regioisomers (e.g., 3-yl or 5-yl methanamines) whose PI3Kγ activity has not been comparably demonstrated.

PI3Kγ inhibition Medicinal chemistry Anti-inflammatory

Computed Lipophilicity (XLogP3-AA) Comparison: Cyclohexyl vs. Methyl vs. Unsubstituted N-Substitution on Pyrazole Methanamine Scaffolds

The computed octanol-water partition coefficient (XLogP3-AA) for (1-cyclohexyl-1H-pyrazol-4-yl)methanamine is 0.8 [1]. This represents a substantial lipophilicity increase compared to the unsubstituted (1H-pyrazol-4-yl)methanamine scaffold (estimated XLogP < 0) and positions it in a more drug-like range amenable to passive membrane permeability while avoiding the excessive lipophilicity of bis-aryl or long-chain alkyl analogs that risk poor solubility. The cyclohexyl group provides a balanced hydrophobic increment over smaller N-alkyl substituents (e.g., methyl, ethyl) without introducing the metabolic liability of phenyl rings.

Lipophilicity Drug-likeness ADME optimization

Topological Polar Surface Area (TPSA) Comparison: Impact on Passive Permeability Relative to Regioisomeric and Functional Group Analogs

(1-Cyclohexyl-1H-pyrazol-4-yl)methanamine has a computed topological polar surface area (TPSA) of 43.8 Ų [1]. This value falls well below the commonly accepted threshold of 60–90 Ų for passive blood-brain barrier penetration and is lower than that of analogs bearing additional hydrogen bond donors or acceptors (e.g., carboxylic acid, amide, or sulfonamide derivatives). The low TPSA is a direct consequence of the compound having only one H-bond donor (primary amine) and two H-bond acceptors (pyrazole nitrogens), a minimalist H-bond profile that is preserved by the absence of additional polar substituents on the cyclohexyl or pyrazole ring.

TPSA Blood-brain barrier permeability Drug design

Synthetic Versatility Comparison: Primary Amine vs. Methylated Amine vs. Amide Derivatives in Downstream Chemistry

(1-Cyclohexyl-1H-pyrazol-4-yl)methanamine contains a primary amine (NH₂) at the 4-position methanamine side chain, confirmed by a hydrogen bond donor count of 1 [1]. In contrast, the closely related analog [(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine (CAS 1216666-10-2) [2] features a secondary N-methylamine, and carbamic acid N-Boc derivatives (CAS 3038546-11-8) protect the amine as a tert-butyl carbamate. The primary amine permits direct participation in reductive amination, amide coupling, sulfonamide formation, and urea synthesis without deprotection steps, offering broader reaction scope. The secondary and Boc-protected analogs require additional synthetic manipulation (deprotection or demethylation) to access the same reaction pathways.

Click chemistry Library synthesis Amide coupling

Commercial Purity Benchmarking: 97% vs. 98% Minimum Purity Specifications Among Vendors

Commercially, (1-cyclohexyl-1H-pyrazol-4-yl)methanamine is available from AKSci at 97% minimum purity and from Leyan at 98% purity . While both specifications are acceptable for most research applications, the 98% specification from Leyan provides a marginal purity advantage that may be relevant for sensitive biological assays where impurities could confound activity readouts. The consistent availability across multiple suppliers ensures procurement redundancy and competitive pricing.

Purity Procurement Quality control

Patent-Cited Structural Relevance: Arylcyclohexyl Pyrazole NRF2 Regulator Scaffold Overlap

The GlaxoSmithKline/Astex patent WO-2017060855-A1 (US 2018/0282283) claims arylcyclohexyl pyrazole compounds as NRF2 regulators for treating COPD, asthma, fibrosis, and neurodegenerative diseases [1]. The claimed Formula (I) encompasses compounds bearing a cyclohexyl substituent on the pyrazole ring, a structural feature shared with (1-cyclohexyl-1H-pyrazol-4-yl)methanamine. While this specific compound is not explicitly named in the patent, the cyclohexyl-pyrazole core is recognized as a privileged substructure for NRF2 pathway modulation. This patent landscape context differentiates cyclohexyl-substituted pyrazole methanamines from simpler N-methyl or N-phenyl analogs that lack representation in this therapeutic patent family.

NRF2 Patent landscape Drug repurposing

Best-Fit Research and Industrial Application Scenarios for (1-Cyclohexyl-1H-pyrazol-4-yl)methanamine Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for PI3Kγ-Dependent Inflammatory Diseases

The demonstrated PI3Kγ inhibitory activity of the (1H-pyrazol-4-yl)methanamine scaffold (36–73% inhibition) [1] positions (1-cyclohexyl-1H-pyrazol-4-yl)methanamine as a valuable starting point for structure-activity relationship (SAR) exploration targeting PI3Kγ-driven inflammation. The cyclohexyl N-substituent contributes balanced lipophilicity (XLogP 0.8) , which is expected to improve cellular permeability relative to more polar N-unsubstituted analogs while maintaining aqueous solubility. Medicinal chemistry teams can directly derivatize the primary amine via amide coupling or reductive amination to generate focused libraries for PI3Kγ potency and isoform selectivity optimization.

Central Nervous System (CNS) Library Synthesis Leveraging Low TPSA

With a TPSA of 43.8 Ų—well below the 60–90 Ų threshold for passive blood-brain barrier penetration [1]—this compound is an ideal core scaffold for CNS-focused fragment-based drug discovery. The primary amine handle permits rapid parallel synthesis of amide, sulfonamide, and secondary amine libraries optimized for CNS multiparameter optimization (MPO) scores. Researchers prioritizing CNS target engagement should favor this scaffold over more polar pyrazole methanamines (e.g., those with additional hydroxyl or carboxyl groups) that exceed the TPSA thresholds for brain permeability.

NRF2 Pathway Modulator Development Guided by Patent Landscape

The structural overlap with the arylcyclohexyl pyrazole genus claimed in the GSK/Astex NRF2 regulator patent (US 2018/0282283) [1] makes (1-cyclohexyl-1H-pyrazol-4-yl)methanamine a strategically relevant intermediate for developing novel NRF2 activators. By derivatizing the primary amine with aryl, heteroaryl, or acyl groups that fall within the patent's Formula (I) scope, researchers can generate composition-of-matter differentiable analogs for COPD, asthma, fibrosis, and neurodegenerative disease indications. The 4-aminomethyl regiospecificity distinguishes it from 3-yl and 5-yl isomers that may fall outside the patent's preferred substitution patterns.

Diversity-Oriented Synthesis (DOS) with Orthogonal Reactive Handles

The combination of a primary amine, a pyrazole ring capable of N-alkylation or C–H functionalization, and a chemically inert cyclohexyl group provides three orthogonal diversification vectors from a single building block. This enables three-step diversity-oriented synthesis (DOS) of complex compound libraries without intermediate protecting group manipulations—a synthetic efficiency advantage over analogs where the amine is pre-methylated [1] or Boc-protected . Procurement of the primary amine form directly supports automated parallel synthesis workflows, reducing per-compound synthesis time and cost.

Quote Request

Request a Quote for (1-cyclohexyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.